(2,4-Di(pyridin-3-yl)thiazol-5-yl)methanol
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Overview
Description
(2,4-Di(pyridin-3-yl)thiazol-5-yl)methanol is a complex organic compound featuring a thiazole ring substituted with pyridine groups at the 2 and 4 positions, and a methanol group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Di(pyridin-3-yl)thiazol-5-yl)methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the thiazole ring, followed by the introduction of pyridine groups through substitution reactions. The final step involves the addition of the methanol group under controlled conditions to ensure the correct positioning on the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to achieve the required quality for industrial applications.
Chemical Reactions Analysis
Types of Reactions: (2,4-Di(pyridin-3-yl)thiazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridine rings can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Formation of (2,4-Di(pyridin-3-yl)thiazol-5-yl)carboxylic acid.
Reduction: Formation of (2,4-Di(piperidin-3-yl)thiazol-5-yl)methanol.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
(2,4-Di(pyridin-3-yl)thiazol-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2,4-Di(pyridin-3-yl)thiazol-5-yl)methanol exerts its effects depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but often include key enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
- (2,4-Di(pyridin-3-yl)thiazol-5-yl)carboxylic acid
- (2,4-Di(piperidin-3-yl)thiazol-5-yl)methanol
- (2,4-Di(pyridin-3-yl)thiazol-5-yl)amine
Uniqueness: (2,4-Di(pyridin-3-yl)thiazol-5-yl)methanol is unique due to the presence of both pyridine and thiazole rings, which confer specific electronic and steric properties. This makes it a versatile compound for various applications, particularly in the design of new materials and pharmaceuticals.
Properties
Molecular Formula |
C14H11N3OS |
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Molecular Weight |
269.32 g/mol |
IUPAC Name |
(2,4-dipyridin-3-yl-1,3-thiazol-5-yl)methanol |
InChI |
InChI=1S/C14H11N3OS/c18-9-12-13(10-3-1-5-15-7-10)17-14(19-12)11-4-2-6-16-8-11/h1-8,18H,9H2 |
InChI Key |
MOJMDOMMVOJJKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(SC(=N2)C3=CN=CC=C3)CO |
Origin of Product |
United States |
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